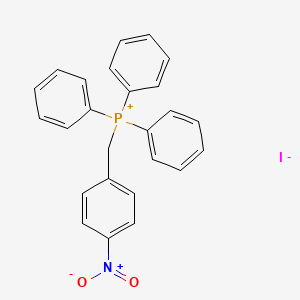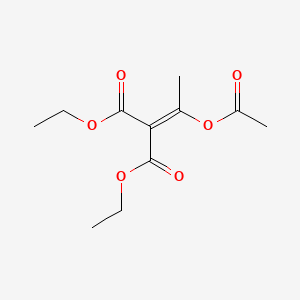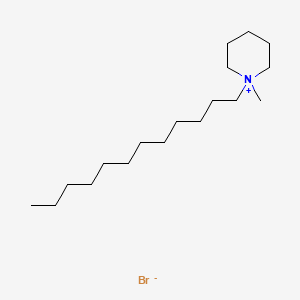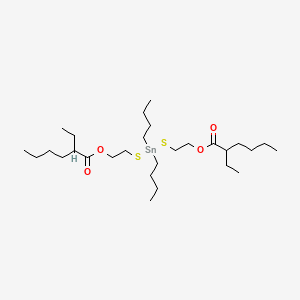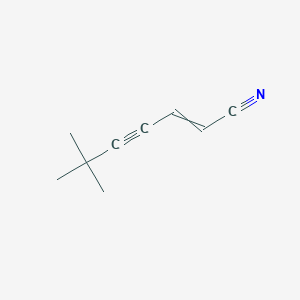![molecular formula C18H23NO4 B14463361 2,2-Dimethyl-5-[phenyl(piperidin-1-yl)methyl]-1,3-dioxane-4,6-dione CAS No. 73372-66-4](/img/structure/B14463361.png)
2,2-Dimethyl-5-[phenyl(piperidin-1-yl)methyl]-1,3-dioxane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-5-[phenyl(piperidin-1-yl)methyl]-1,3-dioxane-4,6-dione is a complex organic compound that features a piperidine moiety, a dioxane ring, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-[phenyl(piperidin-1-yl)methyl]-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. One common method includes the condensation of a piperidine derivative with a dioxane precursor under controlled conditions. The reaction may require catalysts such as trifluoroacetic acid and solvents like dichloromethane to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products .
化学反応の分析
Types of Reactions
2,2-Dimethyl-5-[phenyl(piperidin-1-yl)methyl]-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
2,2-Dimethyl-5-[phenyl(piperidin-1-yl)methyl]-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 2,2-Dimethyl-5-[phenyl(piperidin-1-yl)methyl]-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades or metabolic processes, depending on the biological context .
類似化合物との比較
Similar Compounds
- 2,2-Dimethyl-5-[phenyl(morpholin-1-yl)methyl]-1,3-dioxane-4,6-dione
- 2,2-Dimethyl-5-[phenyl(pyrrolidin-1-yl)methyl]-1,3-dioxane-4,6-dione
- 2,2-Dimethyl-5-[phenyl(piperazin-1-yl)methyl]-1,3-dioxane-4,6-dione
Uniqueness
What sets 2,2-Dimethyl-5-[phenyl(piperidin-1-yl)methyl]-1,3-dioxane-4,6-dione apart is its specific combination of a piperidine ring with a dioxane structure, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for targeted research and development .
特性
CAS番号 |
73372-66-4 |
|---|---|
分子式 |
C18H23NO4 |
分子量 |
317.4 g/mol |
IUPAC名 |
2,2-dimethyl-5-[phenyl(piperidin-1-yl)methyl]-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C18H23NO4/c1-18(2)22-16(20)14(17(21)23-18)15(13-9-5-3-6-10-13)19-11-7-4-8-12-19/h3,5-6,9-10,14-15H,4,7-8,11-12H2,1-2H3 |
InChIキー |
SHWKUHGESRBBOV-UHFFFAOYSA-N |
正規SMILES |
CC1(OC(=O)C(C(=O)O1)C(C2=CC=CC=C2)N3CCCCC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


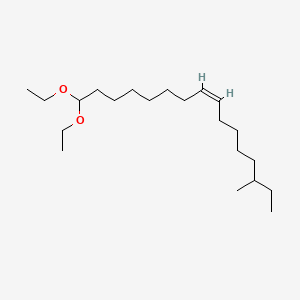
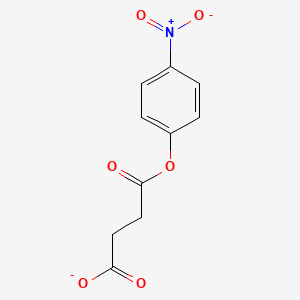
![1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14463293.png)
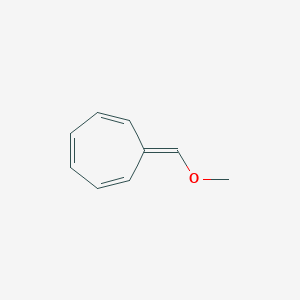
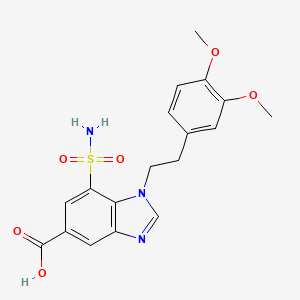
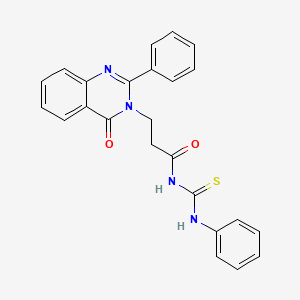
![2-(Benzenesulfonyl)-8-oxabicyclo[5.1.0]octane](/img/structure/B14463310.png)

